1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea
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Overview
Description
EMD534085 is a potent and selective small molecule inhibitor of Eg5, a microtubule motor protein critical for proper spindle formation during mitosis. This compound has shown significant preclinical antitumor activity by causing mitotic arrest and cell death in various tumor types .
Chemical Reactions Analysis
EMD534085 undergoes several types of chemical reactions, primarily involving its interaction with microtubule motor proteins. It is a potent inhibitor of mitotic kinesin-5 with an IC50 value of 8 nM . The compound does not inhibit other tested kinesins at 1 μM or 10 μM concentrations, demonstrating its selectivity for kinesin-5 . The major products formed from these reactions include phospho-histone H3 positive cells, indicating target modulation .
Scientific Research Applications
EMD534085 has been extensively studied for its potential in cancer treatment. It has shown in vivo anti-tumor activity in several tumor types by causing mitotic arrest and cell death . The compound has been tested in phase I dose-escalation studies in patients with advanced solid tumors and lymphoma, demonstrating preliminary antitumor results . Additionally, EMD534085 has been used in preclinical studies to investigate its effects on various cancer cell lines, including HeLa and MCF7 cells .
Mechanism of Action
EMD534085 exerts its effects by inhibiting the kinesin spindle protein Eg5, which is involved in mitosis. This inhibition promotes mitotic arrest, leading to cell death . The compound binds to the allosteric pocket of kinesin-5, preventing proper spindle formation and causing prolonged mitotic arrest . This mechanism of action has been confirmed through various preclinical studies, demonstrating its potential as an antimitotic cancer drug .
Comparison with Similar Compounds
EMD534085 is unique in its selectivity for kinesin-5, distinguishing it from other kinesin inhibitors. Similar compounds include other kinesin-5 inhibitors, such as ispinesib and filanesib, which also target the same protein but may have different selectivity profiles and efficacy . EMD534085’s ability to cause rapid cell death during mitotic arrest and its selectivity for kinesin-5 make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C25H31F3N4O2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea |
InChI |
InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19?,22?,23?/m1/s1 |
InChI Key |
MARIUIDCPUZLKZ-FTXYOQTCSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)NC[C@H]1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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